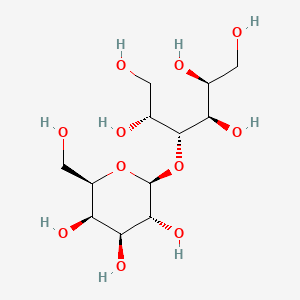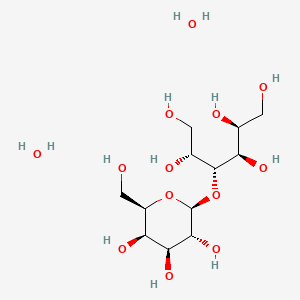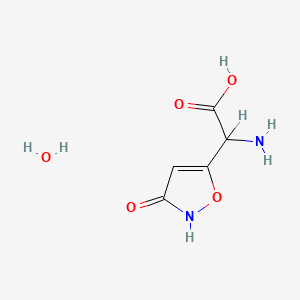
无水乳糖
描述
Lactose is a natural sugar found in milk. It is a carbohydrate and is made up of two sugars: glucose and galactose . Lactose is an important source of energy for babies, and it is also commonly used in food processing and pharmaceutical drug manufacturing . It is one of the major components of milk and is only found in milk from mammals .
Synthesis Analysis
Lactose synthesis takes place in the Golgi apparatus of mammary epithelial cells (MEC) by the lactose synthase (LS) enzyme complex from two precursors, glucose and UDP-galactose . The enzyme complex is formed by galactosyltransferase, and it is associated with α-lactalbumin .
Molecular Structure Analysis
The molecular formula of lactose is C12H22O11, i.e., it is composed of 12 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . It is a white solid that has a mild sweet taste. It is soluble in water and is a non-hygroscopic solid .
Chemical Reactions Analysis
Lactose on hydrolysis with 2% H2SO4 yields 1 mole of D-glucose and 1 mole of D-galactose . Polyhydric alcohol named lactitol is produced by the catalytic hydrogenation of lactose .
Physical And Chemical Properties Analysis
Lactose is a white solid with a mildly sweet taste . It is soluble in water . The molecular formula of lactose is C12H22O11 . Its molar mass is 342.297 g/mol . The density of lactose is 1.525 g/cm3 .
科学研究应用
乳制品行业
乳糖是一种碳水化合物,与几乎所有哺乳动物(包括人类)的乳汁密切相关 . 它在乳制品行业,特别是在酸奶等乳制品的生产中发挥着至关重要的作用 .
食品工业
在食品工业中,乳糖用于增强烘焙食品的风味和气味 . 作为还原糖,它参与美拉德反应,增强褐变特性 .
制药工业
乳糖在制药行业有不同的用途 . 它常被用作片剂和胶囊中的填充剂或粘合剂 .
工业生产
乳糖用于工业生产分离乳糖和乳糖衍生物 . 这些衍生物在不同的行业有着广泛的应用 .
生物学意义
乳糖在人类食品中具有生物学、技术和营养学意义 . 它是人类营养的重要组成部分,具有多种健康益处 .
乳制品质量管理
了解不同形式的乳糖及其浓度对于管理乳制品质量、特性和生产效率非常有用 .
乳制品加工和标签
乳糖数据被用于在乳制品加工、乳制品标签和牛奶生产中做出越来越重要的决策 .
奶牛的牛奶合成
乳糖在奶牛体内的牛奶合成中起着重要作用 . 牛奶产量因素和奶牛品种选择会影响每单位乳糖产生的高价值脂肪和蛋白质的含量 .
作用机制
Target of Action
Lactose, also known as D-Glucose, 4-O-beta-D-galactopyranosyl-, is a disaccharide composed of two monosaccharides, glucose and galactose . It is uniquely associated with milk of almost all mammals . The primary targets of lactose in the derivatization processes are the glycosidic linkage between glucose and galactose, the free hydroxyl groups, the reducing group of glucose, and the carbon–carbon bonds .
Mode of Action
Lactose is an additive and filler found in various products to maintain structure and consistency . It is used in pharmacy for tablets, in medicine as a nutrient, and in industry . In the colon, lactose is fermented by the microbiota and acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative .
Biochemical Pathways
Lactose synthesis involves the integration of non-glucose precursors into the triose isomerase reaction or the pentose phosphate pathway . This process, known as mammary “hexoneogenesis,” generates hexose phosphates within mammary epithelial cells .
Pharmacokinetics
It is known that lactose is an important component in many dry dairy products and can have a large effect on the physical properties of milk powders and other dried dairy ingredients .
Result of Action
The molecular and cellular effects of lactose’s action are primarily related to its role as a nutrient and its impact on the gut microbiota. By promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria, lactose can contribute to a healthy gut microbiome .
Action Environment
The action of lactose can be influenced by various environmental factors. For instance, the α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals . The yield of α-lactose is 5% higher than that of β-lactose . Stable anhydrous α-lactose forms when α-lactose monohydrate crystals are heated at temperatures near 150°C in the presence of water vapor .
安全和危害
未来方向
生化分析
Biochemical Properties
Lactose, anhydrous, plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme lactase (β-D-galactosidase) into its constituent monosaccharides, glucose and galactose . This hydrolysis is crucial for the digestion and absorption of lactose in the small intestine. Lactose, anhydrous, also interacts with other enzymes and proteins, such as lactose synthase, which catalyzes the formation of lactose from glucose and UDP-galactose . Additionally, lactose can undergo fermentation by lactic acid bacteria, producing lactic acid and other metabolites .
Cellular Effects
Lactose, anhydrous, influences various cellular processes. In the small intestine, it is broken down into glucose and galactose, which are then absorbed into the bloodstream . This process provides a source of energy for cells. Lactose, anhydrous, also affects osmotic pressure in the intestine, which can influence water absorption and bowel movements . In individuals with lactose intolerance, undigested lactose can lead to symptoms such as bloating, diarrhea, and abdominal pain due to its effects on gut microbiota and osmotic balance .
Molecular Mechanism
At the molecular level, lactose, anhydrous, exerts its effects primarily through its hydrolysis by lactase. The enzyme cleaves the β-1,4-glycosidic bond between glucose and galactose, facilitating their absorption . In the absence of sufficient lactase, lactose remains undigested and undergoes fermentation by colonic bacteria, producing gases and short-chain fatty acids . This fermentation process can lead to gastrointestinal symptoms in lactose-intolerant individuals .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of lactose, anhydrous, can vary over time. It is generally stable under dry conditions but can undergo hydrolysis in the presence of moisture . Long-term studies have shown that lactose can degrade into glucose and galactose over time, especially under conditions of high humidity . These changes can affect its functionality in pharmaceutical formulations and other applications .
Dosage Effects in Animal Models
The effects of lactose, anhydrous, vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and provides a source of energy . At high doses, it can cause gastrointestinal disturbances, such as bloating and diarrhea, similar to those observed in lactose-intolerant humans . These effects are dose-dependent and can be influenced by the animal’s ability to produce lactase .
Metabolic Pathways
Lactose, anhydrous, is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and galactose, which enter glycolysis and the Leloir pathway, respectively . In the Leloir pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or glycogenesis . This metabolic process is essential for the utilization of lactose as an energy source and for maintaining glucose homeostasis .
Transport and Distribution
Within cells, lactose, anhydrous, is transported and distributed primarily through facilitated diffusion and active transport mechanisms . Glucose and galactose, the hydrolysis products of lactose, are absorbed by enterocytes in the small intestine via specific transporters, such as SGLT1 (sodium-glucose linked transporter 1) and GLUT2 (glucose transporter 2) . These transporters play a crucial role in the efficient uptake and utilization of lactose-derived monosaccharides .
Subcellular Localization
Lactose, anhydrous, and its hydrolysis products are primarily localized in the cytoplasm of enterocytes in the small intestine . The enzyme lactase is anchored to the brush border membrane of these cells, where it catalyzes the hydrolysis of lactose . This subcellular localization is essential for the efficient digestion and absorption of lactose . Additionally, glucose and galactose are further metabolized in the cytoplasm and mitochondria of cells, contributing to cellular energy production .
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-DCSYEGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023193, DTXSID5058723 | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-D-Lactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12303 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5965-66-2, 63-42-3 | |
| Record name | β-Lactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Lactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-D-Lactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-LACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Lactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is lactose and how is it broken down in the human body?
A1: Lactose is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and galactose, linked together. [] The enzyme responsible for breaking down lactose is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits lactose into glucose and galactose, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []
Q2: What is lactose intolerance and what causes it?
A2: Lactose intolerance occurs when the small intestine does not produce enough lactase to digest lactose efficiently. [, ] This results in undigested lactose passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]
Q3: How common is lactose intolerance and does its prevalence vary across different populations?
A3: Lactose intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest lactose efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, lactose intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]
Q4: How is lactose intolerance diagnosed?
A4: The gold standard for diagnosing lactose malabsorption, the underlying cause of lactose intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a lactose solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that lactose is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]
Q5: Can lactose intolerance be treated?
A6: While there is no cure for lactose intolerance, symptoms can be managed effectively through dietary modifications, such as reducing lactose intake or using lactase enzyme supplements. [, ]
Q6: How can lactose content be reduced or eliminated in milk and dairy products?
A7: There are two primary methods for reducing or removing lactose from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down lactose into glucose and galactose, making the products easier to digest for individuals with lactose intolerance. [, , ] Chromatographic separation, on the other hand, physically removes lactose from milk, resulting in a lactose-free product with a taste and texture very similar to regular milk. [, ]
Q7: What is the role of lactose in the production of fermented dairy products like yogurt?
A8: In yogurt production, lactose serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment lactose, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of lactose during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with lactose intolerance. [, ]
Q8: How does lactose affect the browning of cheese during storage?
A9: The browning of cheese during storage can be influenced by the lactose utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of lactose, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of galactose in the cheese. [] This galactose can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []
Q9: Can lactose be used to produce biofuels?
A10: Yes, lactose can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment lactose, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in lactose, is a promising low-cost feedstock for bioethanol production. [, ]
Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?
A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from lactose using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]
Q11: What is the molecular structure of lactose?
A11: Lactose (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a galactose molecule linked by a β-1,4-glycosidic bond.
Q12: How is lactose utilized in molecular biology and genetic research?
A13: Lactose is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The lactose operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of lactose can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]
Q13: How do lactose crystals impact the design of settling equipment in industrial processes?
A15: Lactose crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of lactose crystals is crucial for designing efficient settling equipment. []
Q14: Can the structure of lactose be modified to alter its properties or applications?
A16: Yes, the structure of lactose can be modified through chemical or enzymatic methods to create lactose derivatives with altered functionalities. For example, lactose can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []
Q15: How do different analytical methods contribute to our understanding of lactose?
A17: A variety of analytical techniques are employed to study lactose and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying lactose in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of lactose and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of lactose, such as its melting point and glass transition temperature. []
Q16: What are the future directions in lactose research?
A18: Future research on lactose is likely to focus on developing more efficient and cost-effective methods for producing lactose-free dairy products and exploring novel applications of lactose and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of lactose and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)









![2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1674254.png)